methyl 5-(2-chlorophenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(2-chlorophenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrole ring substituted with a chlorophenyl group, a methyl group, and an indole derivative, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(2-chlorophenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, which is then coupled with a chlorophenyl-substituted pyrrole. The key steps include:
Formation of the Indole Derivative: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring.
Pyrrole Synthesis: The pyrrole ring can be synthesized via the Hantzsch pyrrole synthesis, involving the reaction of a β-keto ester with an amine and an aldehyde.
Coupling Reaction: The indole derivative is then coupled with the pyrrole ring through a condensation reaction, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, pH), and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrrole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the indole moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
Biologically, derivatives of this compound may exhibit interesting pharmacological properties, such as anti-inflammatory or anticancer activities. Research into these properties could lead to the development of new therapeutic agents.
Medicine
In medicine, the compound could be explored for its potential as a drug candidate. Its structural features suggest it might interact with biological targets, such as enzymes or receptors, making it a promising lead compound in drug discovery.
Industry
Industrially, this compound could be used in the synthesis of dyes, pigments, or other specialty chemicals. Its ability to undergo various chemical reactions makes it versatile for different applications.
Mechanism of Action
The mechanism by which methyl 5-(2-chlorophenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. Alternatively, it could interact with receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(2-bromophenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate
- Methyl 5-(2-fluorophenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate
- Methyl 5-(2-methylphenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate
Uniqueness
What sets methyl 5-(2-chlorophenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate apart is the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the pyrrole and indole rings also contributes to its unique properties, making it distinct from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C21H17ClN2O3 |
---|---|
Molecular Weight |
380.8 g/mol |
IUPAC Name |
methyl 5-(2-chlorophenyl)-2-methyl-4-(2-oxo-1,3-dihydroindol-3-yl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C21H17ClN2O3/c1-11-16(21(26)27-2)18(19(23-11)12-7-3-5-9-14(12)22)17-13-8-4-6-10-15(13)24-20(17)25/h3-10,17,23H,1-2H3,(H,24,25) |
InChI Key |
COCOJEIXSWZIPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1)C2=CC=CC=C2Cl)C3C4=CC=CC=C4NC3=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.